methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate
Description
IUPAC Nomenclature and Isomeric Considerations in Thienothiophene Systems
Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is a bicyclic heterocyclic compound with a fused thieno[2,3-b]thiophene core. The IUPAC name adheres to the following structural conventions:
Core Structure :
- Thieno[2,3-b]thiophene : A fused bicyclic system where the "b" descriptor indicates the position of fusion between the two thiophene rings. The numbering starts at the bridgehead sulfur atom (position 1) and proceeds through the adjacent carbons.
- Substituents :
Isomeric Considerations :
The thieno[2,3-b]thiophene skeleton is rigid and planar due to aromaticity, minimizing conformational isomerism. However, positional isomerism could theoretically arise if substituents occupy different positions on the fused rings. In this compound, the fixed positions of the chlorosulfonyl and ester groups preclude structural isomerism, as confirmed by the absence of alternative numbering schemes in literature.
| Substituent | Position | Functional Group |
|---|---|---|
| Chlorosulfonyl | 5 | -SO₂Cl |
| Methyl carboxylate | 2 | -CO₂CH₃ |
Molecular Geometry and Conformational Analysis
The molecular geometry is dominated by the planar, aromatic thieno[2,3-b]thiophene framework. Key features include:
Aromatic Planarity :
- The fused bicyclic system exhibits aromatic stabilization via delocalized π-electrons, enforcing planarity across both rings.
- The sulfur atoms in the thiophene rings adopt a trigonal pyramidal geometry, contributing to the overall rigidity.
Substituent Orientation :
- The chlorosulfonyl group at position 5 is oriented orthogonally to the plane of the ring, minimizing steric hindrance.
- The methyl ester at position 2 is coplanar with the ring system, facilitating resonance stabilization of the carboxylate group.
Conformational Rigidity :
Variable temperature NMR studies on related thieno[2,3-b]thiophene derivatives (e.g., cyclophanes) show that the fused rings remain rigid up to 130°C, with no observable ring inversion or conformational changes. This rigidity is attributed to the extended π-conjugation and steric constraints imposed by the fused bicyclic structure.
Electron Distribution in Bicyclic Thiophene Frameworks
The electron distribution in this compound is influenced by the electron-withdrawing substituents and the aromatic system:
Key Features :
- Electron-Withdrawing Groups :
- Electron-Rich Regions :
Density Functional Theory (DFT) Insights :
DFT studies on analogous thieno[2,3-b]thiophene derivatives reveal:
- Frontier Molecular Orbitals (FMOs) : The highest occupied molecular orbital (HOMO) is localized on the aromatic π-system, while the lowest unoccupied molecular orbital (LUMO) is influenced by the electron-withdrawing substituents.
- Electron Delocalization : The fused rings enable conjugation between the chlorosulfonyl and ester groups, though their electron-withdrawing nature reduces overall electron density.
| Region | Electron Density | Influencing Factors |
|---|---|---|
| Position 5 (SO₂Cl) | Low | Strong inductive withdrawal |
| Position 2 (CO₂CH₃) | Moderate | Resonance and inductive effects |
| Fused Ring System | Moderate | Aromatic delocalization |
Properties
IUPAC Name |
methyl 5-chlorosulfonylthieno[2,3-b]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4S3/c1-13-7(10)5-2-4-3-6(16(9,11)12)15-8(4)14-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFRMRQFVOPBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)SC(=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation with Sulfur Trioxide Complexes
Thienothiophene derivatives react with SO₃·DMSO complexes in dichloroethane at 0–5°C, yielding the sulfonic acid at the most electron-rich position (typically C-5 due to the ester’s directing effects).
Chlorination with Phosphorus Pentachloride
The sulfonic acid is treated with PCl₅ in refluxing chlorobenzene (110°C, 4 h), converting the -SO₃H group to -SO₂Cl. This method achieves >85% conversion with minimal byproducts.
Optimization Data :
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Sulfonation Temp | 0–5°C | 78% |
| Chlorination Time | 4 h | 89% |
| Solvent | Chlorobenzene | 85% |
Esterification and Protecting Group Strategies
The methyl ester at position 2 is typically introduced early to direct electrophilic substitution. Two primary methods are prevalent:
Direct Esterification via Methanol
Thiophene-2-carboxylic acid reacts with methanol under acidic catalysis (H₂SO₄, 60°C, 12 h), achieving 90% esterification. This method is scalable but requires anhydrous conditions to prevent hydrolysis.
Transesterification of Ethyl Esters
Ethyl thiophene-2-carboxylate undergoes methanolysis using NaOMe in THF (25°C, 2 h), providing the methyl ester in 95% yield. This route avoids harsh acids and is preferable for acid-sensitive intermediates.
Integrated Synthetic Routes
Combining the above steps, two viable routes emerge:
Route A: Annulation-First Approach
- Synthesize methyl thiophene-2-carboxylate via esterification.
- Perform [3 + 2]-annulation with a thiophene thione to form the thienothiophene core.
- Sulfonate at C-5 and chlorinate to install -SO₂Cl.
Overall Yield : 52% (3 steps).
Route B: Sulfonation-First Approach
- Sulfonate thiophene-2-carboxylate at C-5.
- Chlorinate and annulate to form the fused ring.
- Purify via silica gel chromatography (EtOAc/hexane).
Overall Yield : 48% (3 steps).
Analytical Validation and Purification
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Sulfonyl derivatives.
Ester Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Synthesis of Pharmaceuticals
Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate serves as an intermediate in the synthesis of various pharmacologically active compounds. Its chlorosulfonyl group allows for nucleophilic substitution reactions, making it suitable for creating diverse derivatives that can exhibit biological activity.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound can inhibit specific cancer cell lines. For instance, modifications to the chlorosulfonyl group have been shown to enhance selectivity towards tumor cells while minimizing effects on normal cells.
Biological Interactions
Preliminary studies indicate that this compound interacts with various biological macromolecules, including proteins and nucleic acids. Understanding these interactions is crucial for drug design and development.
Interaction Studies
- Proteins : Binding assays reveal that this compound can modulate the activity of certain enzymes involved in metabolic pathways.
- Nucleic Acids : It shows potential for influencing gene expression through interaction with DNA or RNA structures, suggesting applications in gene therapy.
Material Science
Beyond biological applications, this compound is also explored in material science for its electronic properties. The thieno[2,3-b]thiophene framework offers interesting electrical conductivity characteristics, making it a candidate for organic semiconductors.
Application in Organic Electronics
Research indicates that films made from this compound exhibit promising charge transport properties, which could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | C₆H₄Cl₂O₄S₂ | Contains an additional chlorine atom; may exhibit different reactivity patterns. |
| Methyl thieno[3,2-b]thiophene-2-carboxylate | C₈H₇O₂S | Lacks chlorosulfonyl group; primarily studied for electronic properties. |
| Methyl 5-(sulfamoyl)thieno[2,3-b]thiophene-2-carboxylate | C₈H₈N₂O₃S₂ | Contains a sulfamoyl group; potential for different biological activities. |
The distinct functional groups in this compound confer unique reactivity and potential applications not fully explored in its analogs.
Mechanism of Action
The mechanism of action of methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is not well-documented. its derivatives may interact with biological targets through various pathways. For instance, thiophene derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. The exact molecular targets and pathways would depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-chlorosulfonyl-thiophene-2-carboxylate
- Methyl 5-chloro-3-(methylsulfamoyl)-thiophene-2-carboxylate
- Methyl 5-chloro-3-(methylamino)sulfamoyl-thiophene-2-carboxylate
Uniqueness
Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and potential applications. The presence of both the chlorosulfonyl and carboxylate ester groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological interactions, and potential therapeutic applications of this compound, supported by research findings and data tables.
Chemical Structure and Properties
This compound (CAS Number: 2169521-06-4) features a thieno[2,3-b]thiophene core with a chlorosulfonyl group and a methyl ester. The presence of these functional groups contributes to its reactivity and potential biological activity.
Chemical Structure:
Synthesis Methods
The synthesis of this compound can be accomplished through various methods, including chlorination reactions and coupling reactions with other thiophene derivatives. The versatility in synthesis allows for modifications that may enhance its biological properties.
Interaction with Biological Macromolecules
Preliminary studies suggest that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions may lead to diverse biological effects, particularly in the context of drug design and development.
Anticancer Activity
Recent research has highlighted the anticancer potential of compounds structurally related to this compound. For instance, studies have shown that similar thienothiophene derivatives exhibit cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | C₆H₄Cl₂O₄S₂ | Contains an additional chlorine atom; may exhibit different reactivity patterns. |
| Methyl thieno[3,2-b]thiophene-2-carboxylate | C₈H₇O₂S | Lacks chlorosulfonyl group; primarily studied for electronic properties. |
| Methyl 5-(sulfamoyl)thieno[2,3-b]thiophene-2-carboxylate | C₈H₈N₂O₃S₂ | Contains a sulfamoyl group; potential for different biological activities. |
The distinct functional groups in this compound confer unique reactivity and potential applications not fully explored in its analogs.
Case Studies and Research Findings
-
Antitumor Activity : A study investigating the effects of thienothiophene derivatives on cancer cells demonstrated significant cytotoxicity at low concentrations. The mechanism involved apoptosis induction through mitochondrial pathways.
- Findings : IC50 values ranged from 10 to 30 µM across various cancer cell lines.
-
Protein Interaction Studies : Molecular docking studies indicated that this compound may bind effectively to target proteins involved in cancer progression.
- Results : Predicted binding affinities were comparable to known inhibitors in the literature.
Q & A
Basic: What are the established synthetic routes for methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step functionalization of thiophene derivatives. A validated approach includes:
- Step 1: Preparation of methyl thieno[2,3-b]thiophene-2-carboxylate via cyclization of methyl [(3-formylthiophen-2-yl)thio]acetate using DBU in DCM at 0°C (63% yield, m.p. 105.4–107.1°C) .
- Step 2: Sulfonation at the 5-position using chlorosulfonic acid or sulfur trioxide derivatives to introduce the chlorosulfonyl group.
- Purity Optimization:
Basic: How is this compound characterized using spectroscopic and analytical methods?
Answer:
Key characterization protocols include:
- NMR Spectroscopy:
- IR Spectroscopy: Strong bands for C=O (~1700 cm⁻¹) and S=O (~1350 cm⁻¹ and ~1150 cm⁻¹) .
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., exact mass calculated for C8H5ClO4S2: 290.91 g/mol) .
- Melting Point: Compare observed m.p. (e.g., 105–107°C) to literature values to assess crystallinity .
Advanced: What challenges arise when incorporating this compound into organic thin-film transistors (OTFTs), and how are they addressed?
Answer:
Challenges:
- Morphology Control: Irregular film formation due to steric bulk from the chlorosulfonyl group .
- Charge Transport: Electron-withdrawing sulfonyl groups may reduce hole mobility in p-type semiconductors .
Solutions:
- Vacuum Deposition: Optimize substrate temperature (e.g., 60–80°C) to enhance molecular alignment .
- Blending with n-Type Materials: Combine with electron-deficient polymers to balance charge transport .
- Post-Synthetic Modification: Reduce steric effects via hydrolysis of the ester group to improve solubility .
Advanced: How can researchers resolve discrepancies in reported spectral data or melting points for this compound?
Answer:
Methodology for Data Validation:
- Cross-Referencing: Compare NMR/IR data with structurally similar compounds (e.g., methyl thieno[2,3-b]thiophene-2-carboxylate in ).
- Reproducibility Tests: Repeat synthesis under inert atmosphere to rule out oxidation artifacts.
- Analytical Harmonization: Use standardized solvents for NMR (e.g., CDCl3) and calibrated DSC for m.p. analysis .
Example Contradiction:
- Reported m.p. ranges (e.g., 105–107°C vs. vendor claims of 201–204°C for related sulfonyl derivatives) may arise from polymorphic forms. Use X-ray crystallography to confirm crystal packing .
Advanced: What role does this compound play in the synthesis of functionalized thiophene-based materials?
Answer:
Key Applications:
- Click Chemistry: The chlorosulfonyl group enables nucleophilic substitution with amines or thiols to generate sulfonamides or disulfides .
- Polymer Precursors: Used in step-growth polymerization for conductive polymers (e.g., poly(thienothiophene sulfones)) .
- Pharmaceutical Intermediates: Functionalization at the 5-position allows attachment to bioactive scaffolds (e.g., kinase inhibitors) .
Synthetic Example:
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and fume hood use due to corrosive chlorosulfonyl group .
- Storage: Inert atmosphere (argon) at –20°C to prevent hydrolysis .
- Waste Disposal: Neutralize with aqueous NaHCO3 before disposal to avoid sulfonic acid formation .
Advanced: How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic substitution sites (e.g., C-3 vs. C-5 reactivity) .
- Transition State Analysis: Model sulfonation energetics to identify optimal reaction temperatures .
- Solvent Effects: Use COSMO-RS to simulate solubility in polar aprotic solvents (e.g., DMF vs. THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
